N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxane ring system imparts unique chemical properties to the molecule, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate carboxylic acid derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halides in the presence of a base such as sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl or aryl halides with NaH in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and enzyme inhibitory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific substitution pattern on the benzodioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17NO6 |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
InChI |
InChI=1S/C18H17NO6/c1-21-15-8-11(9-16-17(15)25-7-6-24-16)18(20)19-12-2-3-13-14(10-12)23-5-4-22-13/h2-3,8-10H,4-7H2,1H3,(H,19,20) |
InChI Key |
WBMKUYUSFHZRGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCO2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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